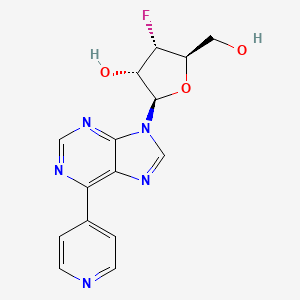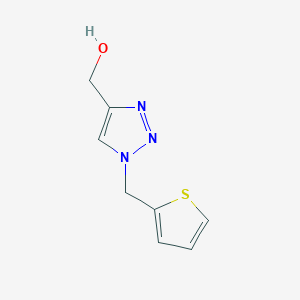
Naloxone-d5 3-Methyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naloxone-d5 3-Methyl Ether is a deuterated derivative of naloxone, a well-known opioid receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of naloxone and its analogs. The deuterium labeling helps in tracing and analyzing the metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone-d5 3-Methyl Ether involves the deuteration of naloxone at specific positions. The process typically starts with the synthesis of naloxone, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
Naloxone-d5 3-Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naloxone-d5.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Naloxone-d5.
Reduction: Precursors of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Naloxone-d5 3-Methyl Ether is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of naloxone and its analogs.
Biology: Investigating the biological effects and interactions of naloxone at the molecular level.
Medicine: Researching the pharmacokinetics and pharmacodynamics of naloxone for developing better therapeutic agents.
Industry: Used in the development of analytical methods for quality control and assurance in pharmaceutical production.
Mecanismo De Acción
Naloxone-d5 3-Methyl Ether exerts its effects by competitively binding to the μ-opioid receptors, displacing opioid agonists. This action reverses the effects of opioids, such as respiratory depression and sedation. The deuterium labeling allows for detailed tracing of the compound’s interaction with the receptors and its metabolic fate in the body.
Comparación Con Compuestos Similares
Similar Compounds
Naloxone: The non-deuterated form of Naloxone-d5 3-Methyl Ether.
Naltrexone: Another opioid receptor antagonist with a similar structure.
Nalmefene: A derivative of naltrexone with a longer duration of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1/i1D2,3D,9D2 |
Clave InChI |
SSVPTPGFVKXIRF-DNODIEJWSA-N |
SMILES isomérico |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)[2H] |
SMILES canónico |
COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)




![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)







![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
